2-Chloro-4-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether
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Overview
Description
2-Chloro-4-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether is a complex heterocyclic compound that features a triazolo-thiadiazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether involves multiple steps:
Formation of the Triazolo-Thiadiazole Core: This step typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acidic conditions.
Introduction of the Isopropylsulfanyl Group: This is achieved by reacting the triazolo-thiadiazole intermediate with isopropylthiol in the presence of a base.
Chlorination and Methyl Ether Formation: The final steps involve chlorination of the phenyl ring and subsequent etherification with methanol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the triazolo-thiadiazole core, potentially leading to ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ring-opened products.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-Chloro-4-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolo-thiadiazole core is known to interact with enzyme active sites, potentially inhibiting their activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Triazolo[4,3-a]pyrazine Derivatives: These compounds also feature a triazole ring fused with another heterocycle and are studied for their anticancer and enzyme inhibitory properties.
Uniqueness
2-Chloro-4-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether is unique due to the presence of the isopropylsulfanyl group, which enhances its lipophilicity and potentially its biological activity .
Properties
Molecular Formula |
C14H15ClN4OS2 |
---|---|
Molecular Weight |
354.9 g/mol |
IUPAC Name |
6-(3-chloro-4-methoxyphenyl)-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H15ClN4OS2/c1-8(2)21-7-12-16-17-14-19(12)18-13(22-14)9-4-5-11(20-3)10(15)6-9/h4-6,8H,7H2,1-3H3 |
InChI Key |
FZWVABWCRQJAQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
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